ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate
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Overview
Description
ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate is a complex organic compound that features both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 3-amino-4-chlorobenzenesulfonic acid, followed by esterification with benzoic acid ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The sulfonamide group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzenesulfonic acid: A precursor in the synthesis of the target compound.
4-Chloro-3-nitrobenzenesulfonic acid: Another related compound used in various chemical reactions.
Uniqueness
What sets ethyl 4-{[(3-amino-4-chlorophenyl)sulfonyl]amino}benzoate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications.
Properties
Molecular Formula |
C15H15ClN2O4S |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
ethyl 4-[(3-amino-4-chlorophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H15ClN2O4S/c1-2-22-15(19)10-3-5-11(6-4-10)18-23(20,21)12-7-8-13(16)14(17)9-12/h3-9,18H,2,17H2,1H3 |
InChI Key |
JHQILQPVPUEBAP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
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